

# The Discovery and Development of Globalagliatin (LY2608204): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Globalagliatin |           |
| Cat. No.:            | B608716        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Globalagliatin** (LY2608204), a potent, orally active, small-molecule glucokinase (GK) activator, represents a significant therapeutic approach for the management of type 2 diabetes mellitus (T2DM). By targeting glucokinase, a key enzyme in glucose homeostasis, **Globalagliatin** dually enhances glucose-stimulated insulin secretion from pancreatic β-cells and promotes glucose uptake and glycogen synthesis in the liver. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development history of **Globalagliatin**, presenting key preclinical and clinical data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

# Introduction: The Rationale for Glucokinase Activation

Glucokinase (GK), also known as hexokinase IV, functions as a glucose sensor in the body, playing a pivotal role in maintaining glucose homeostasis.[1] In pancreatic β-cells, GK is the rate-limiting step in glucose metabolism, which in turn triggers insulin secretion. In hepatocytes, GK facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and a reduction in hepatic glucose output.[2] In individuals with T2DM, the activity of glucokinase is often impaired, contributing to hyperglycemia. Glucokinase activators (GKAs)



are a class of therapeutic agents designed to allosterically activate GK, thereby restoring its function and improving glycemic control.[3][4]

# Discovery and Preclinical Development of Globalagliatin (LY2608204)

**Globalagliatin** was developed as a dual-acting GKA, targeting both pancreatic and hepatic glucokinase.[1] It emerged from research efforts focused on identifying small molecules that could enhance the catalytic activity of GK in a glucose-dependent manner, aiming to minimize the risk of hypoglycemia.

### **In Vitro Efficacy**

Preclinical studies demonstrated the potent and selective activity of **Globalagliatin**.

- Glucokinase Activation: Globalagliatin is a potent activator of the glucokinase enzyme, with a reported EC50 of 42 nM.[5]
- Cellular Glucose Metabolism: In the rat insulinoma INS-1E cell line, a model for pancreatic β-cells, Globalagliatin stimulated glucose metabolism with an EC50 of 579 nM.[5]

## **Mechanism of Action and Signaling Pathways**

**Globalagliatin** exerts its therapeutic effects through the activation of glucokinase in two key metabolic tissues: the pancreas and the liver.

### Pancreatic β-Cell Signaling Pathway

In pancreatic  $\beta$ -cells, the activation of glucokinase by **Globalagliatin** initiates a cascade of events leading to increased insulin secretion.





#### Click to download full resolution via product page

**Globalagliatin**-mediated insulin secretion in pancreatic  $\beta$ -cells.

## **Hepatic Signaling Pathway**

In hepatocytes, **Globalagliatin**-mediated glucokinase activation enhances glucose uptake and promotes its storage as glycogen.



Click to download full resolution via product page

Globalagliatin's effect on hepatic glucose metabolism.

# **Clinical Development**



**Globalagliatin** has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). A key partnership for its development in China was formed between Eli Lilly and Company and Yabao Pharmaceutical Group.[6]

#### **Phase I Clinical Trials**

Multiple Phase I studies have been completed, including in healthy subjects and patients with T2DM.[2] These studies demonstrated that **Globalagliatin** was generally well-tolerated and showed a clear antihyperglycemic effect.[1][2]

A randomized, open-label, two-cycle, two-crossover, single-dose Phase I trial in 24 healthy Chinese volunteers assessed the effect of a high-fat meal on the pharmacokinetics of an 80 mg oral dose of **Globalagliatin**.[7]

Table 1: Pharmacokinetic Parameters of **Globalagliatin** (80 mg) in Healthy Chinese Volunteers[7]

| Parameter        | Fasting | High-Fat Meal | Geometric Mean<br>Ratio (High-<br>Fat/Fasting) [90%<br>CI] |
|------------------|---------|---------------|------------------------------------------------------------|
| Cmax (ng/mL)     | -       | -             | 124.81% [109.97–<br>141.65]                                |
| AUCt (ng·h/mL)   | -       | -             | 135.24% [124.24–<br>147.20]                                |
| AUC∞ (ng·h/mL)   | -       | -             | 135.42% [124.42–<br>147.39]                                |
| Tmax (h, median) | 4.98    | 5.93          | -                                                          |

A Phase Ib, randomized, 28-day, ascending dose study (NCT03414892) was conducted in 24 Chinese patients with T2DM.[8][9] The study was divided into two stages with escalating doses.

Table 2: Pharmacokinetic Parameters of **Globalagliatin** in Chinese T2DM Patients (Phase Ib) [9]



| Stage          | Dose Range (mg,<br>once daily) | Mean Cmax<br>(ng/mL) | Mean AUC0-24<br>(ng·h/mL) |
|----------------|--------------------------------|----------------------|---------------------------|
| I (Low-dose)   | 20–120                         | 7.76 to 138.13       | 106.13 to 2461.95         |
| II (High-dose) | 80–320                         | 29.36 to 471.50      | 369.71 to 9218.38         |

Table 3: Pharmacodynamic Effects of High-Dose **Globalagliatin** vs. Placebo in Chinese T2DM Patients (Phase Ib)[9]

| Parameter                    | Least-Squares Mean<br>Change from Baseline<br>(95% CI) | P-value |
|------------------------------|--------------------------------------------------------|---------|
| Fasting Plasma Glucose (FPG) | -4.08 mmol/L (-5.05 to -3.12)                          | < 0.01  |
| 24-h Glucose AUC             | -103.93 mmol/L (-135.80 to<br>-72.06)                  | < 0.01  |
| Glycated Albumin             | -4.71% (-6.91 to -2.51)                                | < 0.01  |

#### **Phase II Clinical Trials**

Two Phase II proof-of-concept trials have been completed.[2] One was a 12-week, randomized, double-blind, active-controlled (glimepiride) study of LY2608204 as monotherapy or in combination with metformin in patients with T2DM.[2] Another was a 16-week, placebo-controlled trial to assess the efficacy and tolerability of various doses of SY-004 in patients with T2DM.[2]

A Phase II trial (NCT01247363) evaluated the safety and tolerability of increasing doses of LY2608204 (160 mg to 400 mg once daily) over 28 days in 20 patients with T2DM. The results indicated a good hypoglycemic effect without serious adverse events.[10]

# Experimental Protocols Glucokinase Enzymatic Activity Assay (General Protocol)



This is a representative protocol for a coupled enzymatic assay to determine glucokinase activity.





Click to download full resolution via product page

Workflow for a glucokinase enzymatic activity assay.

# Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells (General Protocol)

This protocol outlines the steps to measure the effect of a compound on insulin secretion from a pancreatic  $\beta$ -cell line.

- Cell Culture: INS-1E cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, β-mercaptoethanol, and antibiotics.
- Seeding: Cells are seeded into 24-well plates and grown to a desired confluency.
- Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.
- Stimulation: The pre-incubation buffer is replaced with fresh KRBH containing:
  - Low glucose (e.g., 2.8 mM) as a negative control.
  - High glucose (e.g., 16.7 mM) as a positive control.
  - High glucose plus varying concentrations of Globalagliatin.
- Incubation: Plates are incubated for a defined period (e.g., 1-2 hours) at 37°C.
- Supernatant Collection: The supernatant from each well is collected.
- Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
- Data Analysis: Insulin secretion in response to Globalagliatin is compared to the highglucose control.



# Phase Ib Clinical Trial (NCT03414892) Methodology Overview

This was a randomized, single-center, double-blind, placebo-controlled, multiple-ascending dose study.[3][8]

- Participants: 24 patients with T2DM.
- Design: Two stages of dose escalation.
  - Stage I (Low-dose): Weekly ascending doses of 20, 40, 80, and 120 mg of Globalagliatin or placebo.
  - Stage II (High-dose): Weekly ascending doses of 80, 160, 240, and 320 mg of
     Globalagliatin or placebo.
- Duration: 28 days of treatment.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of Globalagliatin.
- Pharmacodynamic Assessments: Measurements included fasting plasma glucose (FPG), 24hour glucose profiles, and glycated albumin.
- Safety Assessments: Monitoring of adverse events, including hypoglycemia and hypertriglyceridemia, clinical laboratory tests, vital signs, and electrocardiograms.

#### Conclusion

**Globalagliatin** (LY2608204) has demonstrated a promising profile as a dual-acting glucokinase activator for the treatment of type 2 diabetes. Its mechanism of action, targeting both pancreatic β-cells and the liver, addresses key pathophysiological defects of the disease. Preclinical and early-phase clinical studies have established its efficacy in improving glycemic control with a generally favorable safety and tolerability profile. Further late-stage clinical development will be crucial to fully elucidate its long-term efficacy and safety and its potential role in the management of T2DM.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Glucokinase and glucokinase activator PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. siriusgenomics.com [siriusgenomics.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [The Discovery and Development of Globalagliatin (LY2608204): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608716#discovery-and-development-history-of-globalagliatin-ly2608204]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com